N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
Description
This compound features a tetrahydropyrazine ring substituted with two ketone groups (2,3-dioxo) and a phenyl group at position 2.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-13-6-8-14(9-7-13)20-16(23)12-21-10-11-22(18(25)17(21)24)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDGBDCAULOVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2,3-Dioxo-4-Phenyl-1,2,3,4-Tetrahydropyrazine
The tetrahydropyrazine-dione intermediate is synthesized via cyclocondensation of phenylglyoxal hydrate with a diamine precursor. For example, ethylenediamine derivatives react with phenylglyoxal in acetic acid under reflux (110°C, 6–8 hours) to form the cyclic diketone structure. Alternative methods employ microwave-assisted cyclization, reducing reaction times to 30–45 minutes with comparable yields.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Phenylglyoxal hydrate | 1.2 equiv | Acetic acid | 110°C | 6–8 h | 68–72% |
| Ethylenediamine | 1.0 equiv | — | — | — | — |
Step 2: N-(4-Bromophenyl) Functionalization
The tetrahydropyrazine-dione is brominated at the para position using N-bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (AIBN, 0.1 equiv). Alternatively, direct coupling with 4-bromoaniline via Buchwald-Hartwig amination introduces the bromophenyl group.
Optimization Data:
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Radical bromination | AIBN | DCM | 25°C | 55% |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 80°C | 78% |
Step 3: Acetylation to Form the Acetamide Moiety
The final acetylation step involves reacting the bromophenyl intermediate with chloroacetyl chloride in anhydrous THF. Triethylamine (TEA) is used as a base to scavenge HCl, with reactions typically completing within 2 hours at 0–5°C.
Critical Parameters:
-
Stoichiometric excess of chloroacetyl chloride (1.5 equiv) ensures complete conversion.
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Low temperatures minimize side reactions such as oligomerization.
One-Pot Synthesis Strategies
Recent advances have consolidated the synthesis into a single pot using bifunctional catalysts. Diethanolammonium hydrogensulfate (DHS) and glycolic acid (GA) are effective promoters, enabling sequential cyclization and acetylation without intermediate purification.
Protocol:
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Combine phenylglyoxal hydrate (1.0 equiv), 4-bromoaniline (1.1 equiv), and ethylenediamine (1.0 equiv) in ethanol.
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Add DHS (10 mol%) or GA (15 mol%) and stir at 25°C for 1–2 hours.
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Introduce chloroacetyl chloride (1.5 equiv) and continue stirring for 30 minutes.
Performance Comparison:
| Catalyst | Time | Yield | Diastereoselectivity |
|---|---|---|---|
| DHS | 2 h | 82% | >95% ( trans ) |
| GA | 1.5 h | 85% | 90% ( trans ) |
This method enhances atom economy and reduces waste generation, aligning with green chemistry principles.
Catalytic Systems and Solvent Effects
Acid-Catalyzed Cyclization
Sulfuric acid (5 mol%) in toluene facilitates cyclocondensation at 80°C, achieving 70% yield. However, prolonged heating (>6 hours) leads to decomposition.
Organocatalytic Approaches
Proline-derived catalysts (e.g., L-proline, 20 mol%) in DMF improve stereocontrol, yielding the cis-diastereomer preferentially (dr 3:1). This is critical for applications requiring specific stereochemistry.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Table 1: Key Spectroscopic Data
Challenges and Optimization Opportunities
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Yield Limitations : Radical bromination suffers from moderate yields due to competing side reactions. Transitioning to Pd-catalyzed methods improves efficiency.
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Stereochemical Control : Organocatalysts like L-proline enhance diastereoselectivity but require costly enantiopure reagents.
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Solvent Systems : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) could improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the bromophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation.
Case Study:
A study published in Molecular Pharmacology explored the cytotoxic effects of related compounds on various cancer cell lines. The findings suggested that modifications to the tetrahydropyrazine core could lead to enhanced efficacy against cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated due to its ability to disrupt bacterial cell membranes. The dioxo moiety contributes to its activity by forming reactive oxygen species that can damage microbial cells.
Case Study:
In a study assessing the antimicrobial effects of similar compounds, it was found that derivatives with dioxo functionalities demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide could be a candidate for further development as an antimicrobial agent.
Organic Electronics
The compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Research conducted on related compounds showed that the incorporation of bromophenyl groups improved charge transport properties in organic semiconductors. This enhancement is crucial for the efficiency of devices such as OLEDs .
Photovoltaic Applications
The unique electronic characteristics of this compound make it a candidate for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light in specific wavelengths can be tuned through structural modifications.
Case Study:
A study on dye-sensitized solar cells utilizing similar compounds demonstrated improved light absorption and energy conversion efficiencies when incorporating dioxo-functionalized dyes . This indicates the potential for this compound to enhance DSSC performance.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between the target compound and its analogs:
Key Structural and Functional Insights
Core Heterocycle Modifications
- Tetrahydropyrazine vs. Pyridazinone: The target compound’s tetrahydropyrazine ring (with two ketones) differs from pyridazinone derivatives (e.g., Compounds B and C). Pyridazinones exhibit stronger FPR2 specificity, likely due to electronic effects from the pyridazinone oxygen atoms, enhancing receptor binding .
- Substituent Effects : The 4-phenyl group in the target compound may enhance π-π stacking interactions in receptor binding compared to methoxybenzyl groups in Compounds B and C. However, methoxy groups in analogs improve solubility via polarity .
Acetamide Variations
- 4-Bromophenyl vs. 3-Methoxyphenyl : The bromine atom in the target compound increases lipophilicity (higher XlogP) compared to the methoxy group in Compound D, which contributes to higher aqueous solubility .
Crystallographic and H-Bonding Behavior
- Compound E forms intramolecular C–H···O bonds and intermolecular N–H···N/C–H···O networks, stabilizing its crystal lattice . The target compound’s additional ketone groups may facilitate stronger intermolecular interactions, influencing bioavailability and stability.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-bromophenylacetamide derivatives and functionalized tetrahydropyrazine precursors. A common approach involves using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Optimization includes controlling temperature (e.g., 273 K to prevent side reactions) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) is critical to isolate yields of 15–27%, as seen in structurally related compounds .
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : H and C NMR should confirm the presence of the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the tetrahydropyrazine-dione moiety (δ ~3.5–4.5 ppm for CH groups and ~10 ppm for NH). Discrepancies in peak multiplicity may indicate rotational isomerism or hydrogen bonding .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL97 for refinement) resolves bond lengths and angles. For example, dihedral angles between aromatic rings (~66° in analogous structures) and hydrogen-bonding patterns (N–H⋯O, C–H⋯F) stabilize the crystal lattice .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can hydrogen-bonding networks influence its stability?
- Methodological Answer : Challenges include:
- Twinned crystals : Use SHELXD for structure solution and OLEX2 for visualization to address pseudo-symmetry .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) reveals chains (C(4) motifs) or rings (R_2$$^2(8)) formed via N–H⋯O and C–H⋯F interactions, which impact melting points and solubility. For example, weak C–H⋯F interactions (3.3–3.5 Å) contribute to packing stability in halogenated acetamides .
Q. How can researchers analyze discrepancies between predicted and observed spectroscopic data (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) can detect restricted rotation in the acetamide group, which may cause peak splitting at lower temperatures .
- Solvent polarity : Compare NMR spectra in DMSO-d (hydrogen-bond-accepting solvent) vs. CDCl to assess solvent-induced conformational changes .
Q. What computational methods are suitable for predicting the biological activity of this compound, and how can SAR studies be designed?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like formyl peptide receptors (FPRs), leveraging structural analogs (e.g., thiazole-acetamide derivatives with IC values <10 µM) .
- SAR design : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate electronic effects. For example, nitro or chloro groups enhance receptor binding in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
